N-[2-({[4-(3-methoxyphenyl)piperazin-1-yl](oxo)acetyl}amino)ethyl]-1H-indole-2-carboxamide N-[2-({[4-(3-methoxyphenyl)piperazin-1-yl](oxo)acetyl}amino)ethyl]-1H-indole-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16353787
InChI: InChI=1S/C24H27N5O4/c1-33-19-7-4-6-18(16-19)28-11-13-29(14-12-28)24(32)23(31)26-10-9-25-22(30)21-15-17-5-2-3-8-20(17)27-21/h2-8,15-16,27H,9-14H2,1H3,(H,25,30)(H,26,31)
SMILES:
Molecular Formula: C24H27N5O4
Molecular Weight: 449.5 g/mol

N-[2-({[4-(3-methoxyphenyl)piperazin-1-yl](oxo)acetyl}amino)ethyl]-1H-indole-2-carboxamide

CAS No.:

Cat. No.: VC16353787

Molecular Formula: C24H27N5O4

Molecular Weight: 449.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-({[4-(3-methoxyphenyl)piperazin-1-yl](oxo)acetyl}amino)ethyl]-1H-indole-2-carboxamide -

Specification

Molecular Formula C24H27N5O4
Molecular Weight 449.5 g/mol
IUPAC Name N-[2-[[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoacetyl]amino]ethyl]-1H-indole-2-carboxamide
Standard InChI InChI=1S/C24H27N5O4/c1-33-19-7-4-6-18(16-19)28-11-13-29(14-12-28)24(32)23(31)26-10-9-25-22(30)21-15-17-5-2-3-8-20(17)27-21/h2-8,15-16,27H,9-14H2,1H3,(H,25,30)(H,26,31)
Standard InChI Key BILYHSGMUKGCFU-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4N3

Introduction

[Introduction to N-[2-({4-(3-methoxyphenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide](pplx://action/followup)

N-[2-({4-(3-methoxyphenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide is a complex organic compound featuring a unique combination of structural elements, including an indole ring, a piperazine moiety, and an acetylamino group. This compound is of interest in medicinal chemistry due to its potential applications in developing pharmaceuticals that target various biological pathways. The presence of the methoxyphenyl group enhances its lipophilicity, which could improve its bioavailability and interaction with biological targets.

Medicinal Chemistry

The compound's unique structure suggests potential applications in medicinal chemistry, particularly in developing drugs that interact with specific biological targets. The indole and piperazine moieties are common in many pharmaceuticals, often contributing to biological activity by interacting with enzymes or receptors.

Chemical Reactivity

The compound's chemical reactivity is influenced by its functional groups. Key reactions may include modifications to the indole ring, piperazine moiety, or the acetylamino group, which are essential for enhancing pharmacological properties or facilitating synthesis.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightCAS Number
N-[2-({4-(3-methoxyphenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamideC24H27N5O4449.5 g/mol1081130-54-2
3-{2-[4-(3-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl}-2-oxo-N-phenyl-2,3-dihydro-1,3-benzoxazole-5-carboxamideC27H26N4O5486.5 g/mol50841929

Both compounds feature a piperazine ring with a methoxyphenyl substituent, but they differ in their core structures and molecular weights.

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